1-Cyclopropyl-2,4-dinitrobenzene
Description
Properties
IUPAC Name |
1-cyclopropyl-2,4-dinitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c12-10(13)7-3-4-8(6-1-2-6)9(5-7)11(14)15/h3-6H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYYYABVYMWKDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389587 | |
| Record name | 1-cyclopropyl-2,4-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30546-30-6 | |
| Record name | 1-cyclopropyl-2,4-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-2,4-dinitrobenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves the nitration of cyclopropylbenzene using concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective formation of the dinitro compound .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-2,4-dinitrobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing nitro groups facilitates nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace the nitro groups.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or dimethylamine in ethanol solution at room temperature.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives with nucleophiles replacing the nitro groups.
Reduction: Formation of 1-cyclopropyl-2,4-diaminobenzene.
Scientific Research Applications
1-Cyclopropyl-2,4-dinitrobenzene is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying electrophilic aromatic substitution reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Cyclopropyl-2,4-dinitrobenzene exerts its effects involves its high reactivity due to the presence of electron-withdrawing nitro groups. These groups enhance the compound’s electrophilicity, making it susceptible to nucleophilic attack. The molecular targets and pathways involved include interactions with nucleophiles, leading to the formation of various substituted benzene derivatives .
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity, toxicity, and applications of 1-cyclopropyl-2,4-dinitrobenzene can be contextualized by comparing it to structurally analogous dinitrobenzene derivatives with varying substituents.
Halogen-Substituted Derivatives: 1-Chloro- and 1-Fluoro-2,4-dinitrobenzene
1-Chloro-2,4-dinitrobenzene (CDNB) :
- Reactivity : Widely used as a substrate for glutathione S-transferase (GST) assays due to its electrophilic nature, forming conjugates with glutathione (GSH) . The chloro group enhances leaving-group ability, facilitating nucleophilic aromatic substitution.
- Toxicity : Acute oral LD₅₀ in rats is 1070 mg/kg, with severe skin irritation (human skin LD₅₀: 0.03 mg) and aquatic toxicity .
- Applications : Biochemical tool for GST activity studies and industrial dye intermediate .
1-Fluoro-2,4-dinitrobenzene :
- Reactivity : Exhibits distinct kinetic behavior in reactions with biothiols, influenced by solvent polarity and hydrogen-bonding capacity . The fluorine atom’s electronegativity increases electrophilicity compared to chloro analogs.
- Applications : Used in labeling proteins and peptides via its reactive fluoride group .
Alkyl-Substituted Derivatives: 1-Butyl-2,4-dinitrobenzene
- Structure and Properties : The butyl group (C₄H₉) is electron-donating via inductive effects, reducing the nitro groups’ electrophilicity compared to halogen or cyclopropyl derivatives.
- Applications : Primarily serves as a synthetic intermediate, though specific biological or industrial uses are less documented .
Key Difference : Alkyl groups diminish reactivity in electrophilic substitution reactions compared to electron-withdrawing substituents like nitro or halogens.
Cycloalkyl-Substituted Derivatives: 1-Cyclohexyl-2,4-dimethylbenzene
- Structure: Features a cyclohexyl group (C₆H₁₁) and methyl substituents.
- Electronic Effects : Cyclohexyl groups are less strained than cyclopropyl, resulting in lower reactivity .
Data Tables
Table 1: Structural and Physical Properties
*Calculated based on structural analogs.
Q & A
Basic Research Question
- NMR : ¹³C NMR distinguishes cyclopropyl carbons (δ 10–15 ppm) and nitro group deshielding (δ 140–150 ppm for aromatic carbons).
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₉H₇N₂O₄⁺ requires m/z 207.0354).
- X-ray crystallography : Resolves ambiguities in substituent positioning, particularly for nitro group regiochemistry .
Challenges : Nitro groups cause signal broadening in ¹H NMR; deuterated DMSO or NOE experiments improve resolution.
In studies of protein binding and skin sensitization, how does this compound compare to structurally similar haptens like 1-chloro-2,4-dinitrobenzene (CDNB)?
Advanced Research Question
- Mechanistic divergence : CDNB’s chloro group acts as a better leaving group, facilitating covalent binding to nucleophilic cysteine residues (e.g., in glutathione transferase assays) . Cyclopropyl’s stability reduces this reactivity, as shown in in chemico assays (e.g., DPRA—Direct Peptide Reactivity Assay).
- Skin sensitization : CDNB is a benchmark sensitizer (EC3 value <1 µg/mL in LLNA). Cyclopropyl analogs may show reduced potency due to steric hindrance, requiring dose-response studies in murine models .
What strategies can resolve contradictions in reported reaction outcomes or biological activities of this compound derivatives?
Advanced Research Question
- Reproducibility protocols : Standardize solvent systems (e.g., DMF vs. THF) and humidity control, as nitro compounds are hygroscopic .
- Data reconciliation : Use multivariate analysis (e.g., PCA) to identify outliers in reaction yields or bioactivity datasets. For example, discrepancies in antimicrobial assays may arise from variations in bacterial strain susceptibility .
How can computational modeling predict the reactivity and stability of this compound in various solvents or under thermal stress?
Advanced Research Question
- Quantum mechanics (QM) : DFT calculations (B3LYP/6-31G*) model nitro group resonance and cyclopropane ring strain. Solvent effects (e.g., polarizable continuum models) predict solvolysis rates .
- Thermal stability : Molecular dynamics (MD) simulations at 298–500 K identify decomposition pathways (e.g., cyclopropane ring opening at >150°C).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
